6-(4-Hydroxyphenyl)-2-hydroxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-hydroxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12-10/h1-7,13H,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZPQCDELVXJIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682533 | |
| Record name | 6-(4-Hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111114-77-2 | |
| Record name | 6-(4-Hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 6-(4-Hydroxyphenyl)-2-hydroxypyridine Scaffold
The synthesis of the this compound framework can be achieved through various strategic approaches, each offering distinct advantages in terms of efficiency, precursor availability, and substitution patterns.
Multicomponent Reaction Approaches to 2-Pyridone Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product. synarchive.comresearchgate.net These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate structural diversity. synarchive.com For the synthesis of 6-aryl-2-pyridone scaffolds, MCRs typically involve the condensation of a ketone, an active methylene (B1212753) compound, and an ammonia (B1221849) source.
One prominent example is the synthesis of 2-amino-4-aryl-3-cyano-6-(4'-hydroxyphenyl)-pyridines, which are closely related to the target scaffold. This synthesis is achieved through a one-pot reaction of 4'-hydroxy chalcones, malononitrile, and ammonium (B1175870) acetate (B1210297). organic-chemistry.orgnih.gov The chalcone (B49325), which contains the 4-hydroxyphenyl group, acts as a key precursor, ultimately forming the C6-substituent of the pyridone ring. While this specific MCR yields a 2-amino-3-cyano substituted pyridone, it highlights the potential of MCRs to construct the core 6-(4-hydroxyphenyl)-2-pyridone structure. The general applicability of MCRs suggests that by carefully selecting the starting materials, the synthesis of this compound could be achieved. For instance, a three-component reaction of an appropriate aromatic aldehyde, a substituted acetophenone, and an acetamide (B32628) derivative can yield 3,4,6-triaryl-2(1H)-pyridones. synarchive.com
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |
| 4'-Hydroxy chalcone | Malononitrile | Ammonium acetate | 2-Amino-4-aryl-3-cyano-6-(4'-hydroxyphenyl)-pyridine | organic-chemistry.orgnih.gov |
| Aromatic aldehyde | Substituted acetophenone | Phenyl acetamide | 3,4,6-Triaryl-2(1H)-pyridone | synarchive.com |
Directed Functionalization of Pyridine (B92270) and Hydroxyphenyl Precursors
The construction of the this compound scaffold can also be achieved through the directed functionalization of pre-existing pyridine and hydroxyphenyl rings. This approach often involves transition-metal-catalyzed cross-coupling reactions, which allow for the precise formation of the C-C bond between the two aromatic systems.
Commonly employed cross-coupling reactions for this purpose include the Suzuki-Miyaura and Stille couplings. In a Suzuki-Miyaura approach, a 6-halopyridin-2-ol derivative (or a protected form) can be coupled with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst and a base. Conversely, a 6-(trialkylstannyl)pyridin-2-ol could be coupled with a 4-halophenol derivative in a Stille reaction. synarchive.comorganic-chemistry.org The choice of coupling partners and reaction conditions is crucial for achieving high yields and preventing side reactions. The toxicity of organotin compounds is a significant drawback of the Stille reaction. synarchive.com
Direct C-H arylation has also emerged as a powerful tool for the synthesis of biaryl compounds. In this approach, a C-H bond on one of the aromatic rings is directly coupled with a C-X bond (where X is a halide or triflate) on the other ring, avoiding the need for pre-functionalization with organometallic reagents. For instance, the C-H arylation of a 2-pyridone at the C6 position with a 4-halophenol derivative could potentially be achieved using a palladium catalyst.
| Coupling Reaction | Pyridine Precursor | Hydroxyphenyl Precursor | Catalyst System |
| Suzuki-Miyaura | 6-Halo-2-hydroxypyridine | 4-Hydroxyphenylboronic acid | Palladium catalyst, Base |
| Stille | 6-(Trialkylstannyl)-2-hydroxypyridine | 4-Halophenol | Palladium catalyst |
| Direct C-H Arylation | 2-Hydroxypyridine (B17775) | 4-Halophenol | Palladium catalyst |
Microwave-Assisted Synthesis of Hydroxypyridone Systems
Microwave-assisted organic synthesis has gained significant attention as a method to accelerate reaction rates, improve yields, and enhance product purity. nih.gov The application of microwave irradiation has been successfully demonstrated in the synthesis of 2-amino-4-aryl-3-cyano-6-(4'-hydroxyphenyl)-pyridines from 4'-hydroxy chalcones, malononitrile, and ammonium acetate under solvent-free conditions. organic-chemistry.orgnih.gov
A comparative study of this reaction under both conventional heating and microwave irradiation revealed a significant advantage for the microwave-assisted method. While conventional heating required 6-10 hours to achieve yields of 70-72%, microwave irradiation reduced the reaction time to a mere 3-5 minutes and improved the yields to 85-88%. nih.gov This dramatic rate enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves. The solvent-free nature of this microwave-assisted synthesis also aligns with the principles of green chemistry by reducing waste and avoiding the use of potentially toxic solvents. nih.gov
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 6-10 hours | 70-72% | nih.gov |
| Microwave Irradiation | 3-5 minutes | 85-88% | nih.gov |
Regioselective Synthetic Routes for Substituted Hydroxyphenyl-Pyridines
Achieving regioselectivity in the synthesis of substituted pyridines is a critical aspect of synthetic design. Several classical named reactions in pyridine synthesis can be adapted for the regioselective construction of the this compound scaffold.
The Kröhnke pyridine synthesis , for example, involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.org By using a chalcone derived from 4-hydroxyacetophenone as the α,β-unsaturated carbonyl component, it is possible to introduce the 4-hydroxyphenyl group at the C6 position of the resulting pyridine ring.
Derivatization and Further Chemical Transformations
The this compound scaffold possesses two aromatic rings that can potentially undergo further chemical transformations. Of particular interest is the electrophilic aromatic substitution on the pendant phenyl ring.
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. In the case of this compound, the hydroxyphenyl ring is activated towards EAS by the electron-donating hydroxyl group, which directs incoming electrophiles to the ortho and para positions. However, the pyridone ring itself is also susceptible to electrophilic attack.
Studies on the nitration of 6-hydroxy-2(1H)-pyridone have shown that this reaction occurs on the pyridone ring, specifically at the 3-position. rsc.org This suggests that under these conditions, the pyridone ring is more nucleophilic than the hydroxyphenyl ring. The outcome of electrophilic substitution on the this compound scaffold is therefore dependent on the specific electrophile and reaction conditions.
It is conceivable that by carefully controlling the reaction conditions or by using protecting groups, selective electrophilic substitution on the phenyl ring could be achieved. For instance, protection of the hydroxyl group on the pyridone ring might deactivate it towards electrophilic attack, thereby favoring substitution on the hydroxyphenyl ring. Potential electrophilic substitution reactions that could be explored on the phenyl ring include nitration, halogenation, and Friedel-Crafts alkylation and acylation. The success and regioselectivity of these reactions would depend on the interplay of the electronic effects of the substituents on both rings.
| Reaction | Reagents | Potential Product (on Phenyl Ring) |
| Nitration | HNO₃, H₂SO₄ | 6-(4-Hydroxy-3-nitrophenyl)-2-hydroxypyridine |
| Bromination | Br₂, FeBr₃ | 6-(3-Bromo-4-hydroxyphenyl)-2-hydroxypyridine |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 6-(3-Acyl-4-hydroxyphenyl)-2-hydroxypyridine |
Functional Group Interconversions on the Pyyridine Core
The pyridine core of this compound, which exists in tautomeric equilibrium with 6-(4-hydroxyphenyl)pyridin-2(1H)-one, is amenable to a variety of functional group interconversions. These transformations allow for the modification of the heterocyclic ring, enabling the synthesis of a diverse range of derivatives. The reactivity of the pyridine core is significantly influenced by the electronic nature of the substituents already present. The hydroxyl group (in the 2-position) and the 4-hydroxyphenyl group (in the 6-position) are electron-donating, which activates the pyridine ring towards certain transformations, particularly electrophilic substitution.
Key functional group interconversions on the pyridine core include electrophilic aromatic substitution and reactions at the nitrogen atom.
Electrophilic Aromatic Substitution
The electron-rich nature of the 2-pyridone ring system facilitates electrophilic attack, primarily at the C3 and C5 positions.
Nitration: The introduction of a nitro group onto the pyridine ring is a significant functional group interconversion. Studies on analogous 6-substituted-2(1H)-pyridones have shown that nitration typically occurs at the 3-position. The reaction is generally carried out using nitrating agents such as nitric acid in the presence of a strong acid catalyst like sulfuric acid. The electron-donating nature of the hydroxyl/oxo group and the aryl substituent directs the incoming electrophile to the available ortho and para positions, with the 3-position being sterically and electronically favored.
Halogenation: The pyridine core can also undergo halogenation, such as bromination and chlorination. Investigations into the bromination of alkyl-substituted 2-pyridones have demonstrated that the reaction can proceed at the carbon positions of the pyridine ring. acs.orgdocumentsdelivered.com For this compound, it is anticipated that halogenation would occur at the 3- or 5-positions of the pyridine ring, depending on the reaction conditions and the halogenating agent used. Reagents like N-bromosuccinimide (NBS) or molecular bromine can be employed for bromination.
Formylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemistrysteps.comwikipedia.orgresearchgate.net This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the ring. For 2-pyridone systems, this reaction would be expected to introduce the formyl group at an activated position, likely the C3 or C5 position.
The following table summarizes potential electrophilic substitution reactions on the pyridine core of this compound, based on the known reactivity of similar 2-pyridone systems.
| Reaction | Reagents and Conditions | Expected Position of Substitution |
| Nitration | HNO₃ / H₂SO₄ | C3 |
| Bromination | Br₂ or NBS | C3 and/or C5 |
| Chlorination | Cl₂ or NCS | C3 and/or C5 |
| Formylation | POCl₃ / DMF (Vilsmeier-Haack) | C3 and/or C5 |
Reactions at the Pyridine Nitrogen
N-Alkylation and N-Arylation: The nitrogen atom of the pyridone tautomer is a nucleophilic center and can undergo alkylation and arylation reactions. These reactions are often carried out in the presence of a base to deprotonate the nitrogen, forming a pyridonate anion which then reacts with an alkyl or aryl halide. The regioselectivity between N-alkylation and O-alkylation is a critical aspect of these reactions and is discussed in more detail in the following section on salt reactivity. Specific N-alkylation of 2-hydroxypyridines has been achieved under catalyst- and base-free conditions with organohalides. researchgate.net
Formation of Salts and Their Reactivity
The acidic proton of the hydroxyl group in 2-hydroxypyridine or the N-H proton in the tautomeric 2-pyridone form allows for the formation of salts upon treatment with a base. These salts are important intermediates in the synthesis of various derivatives of this compound.
Salt Formation
Alkali metal salts, such as sodium and potassium salts, are commonly prepared by reacting the 2-hydroxypyridine derivative with a suitable base. For instance, treatment with sodium hydroxide, potassium hydroxide, or their corresponding carbonates or hydrides in an appropriate solvent will yield the corresponding sodium or potassium pyridonate salt. orgsyn.orglookchem.com The resulting salt is typically a solid that can be isolated or used in situ for subsequent reactions.
The formation of these salts can be represented by the following general reaction:
this compound + Base → [6-(4-Hydroxyphenyl)-2-pyridonate]- M+ + H-Base+
Where M⁺ can be Na⁺, K⁺, etc.
Reactivity of Salts
The pyridonate anion generated upon salt formation is an ambident nucleophile, meaning it has two nucleophilic centers: the nitrogen atom and the oxygen atom. The reactivity of this anion with electrophiles, such as alkyl or aryl halides, can lead to either N-substituted or O-substituted products.
N- vs. O-Alkylation/Arylation: The regioselectivity of the reaction is highly dependent on several factors, including:
The nature of the counter-ion (M⁺): The choice of the metal cation can influence the site of attack.
The solvent: Polar aprotic solvents like DMF tend to favor O-alkylation, while non-polar solvents can promote N-alkylation.
The electrophile: The structure of the alkylating or arylating agent can also affect the outcome.
Temperature: Reaction temperature can also play a role in determining the product ratio.
For example, the potassium salt of 2-hydroxypyridine is a known intermediate for various synthetic transformations. lookchem.com The reactions of 2-pyridone anions with electrophiles have been studied, and it has been shown that while N-attack is often thermodynamically favored, O-attack can be kinetically favored under certain conditions. lookchem.com
The reactivity of these salts is crucial for the synthesis of a variety of derivatives, as summarized in the table below.
| Salt | Electrophile | Typical Products | Factors Influencing Regioselectivity |
| Sodium Pyridonate | Alkyl Halide (R-X) | N-Alkyl-2-pyridone and 2-Alkoxypyridine | Solvent, Temperature |
| Potassium Pyridonate | Alkyl Halide (R-X) | N-Alkyl-2-pyridone and 2-Alkoxypyridine | Solvent, Counter-ion |
| Silver Pyridonate | Alkyl Halide (R-X) | Predominantly 2-Alkoxypyridine | Nature of the silver salt |
| Sodium/Potassium Pyridonate | Aryl Halide (Ar-X) | N-Aryl-2-pyridone and 2-Aryloxypyridine | Catalyst, Base, Solvent |
These functional group interconversions and salt formations significantly expand the synthetic utility of this compound, allowing for the creation of a broad spectrum of molecules with potentially new and interesting properties.
Tautomerism and Conformational Analysis
Theoretical and Experimental Elucidation of Tautomeric Equilibria
The tautomeric equilibrium between the hydroxy and keto forms is a hallmark of 2-hydroxypyridine (B17775) and its derivatives. This balance is delicately influenced by the molecule's environment and the electronic nature of its substituents.
The tautomerism of the parent 2-hydroxypyridine/2-pyridone system has been extensively studied, revealing a strong dependence on the physical state and solvent polarity. wikipedia.orgchemtube3d.com In the gas phase, the 2-hydroxypyridine (enol) form is generally the more stable tautomer. researchgate.netwayne.edunih.gov Theoretical calculations and microwave spectroscopy experiments indicate that the enol form is favored by approximately 3 kJ/mol in the gas phase. nih.gov This preference is attributed to the aromatic stabilization of the pyridine (B92270) ring in the hydroxy form. wuxibiology.com
In contrast, the equilibrium shifts significantly in condensed phases. In the solid state and in polar solvents, the 2-pyridone (keto) form predominates. wikipedia.orgnih.gov The greater dipole moment of the 2-pyridone tautomer leads to stronger intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are stabilizing in polar environments. wuxibiology.com Solvents like water and alcohols, which can engage in hydrogen bonding, strongly favor the 2-pyridone form. wikipedia.org In non-polar solvents, such as cyclohexane, both tautomers can coexist in comparable amounts. nih.gov
| Phase/Solvent | Predominant Tautomer | Approximate Energy Difference (Favoring Form) |
| Gas Phase | 2-Hydroxypyridine | ~3 kJ/mol |
| Solid State | 2-Pyridone | - |
| Non-Polar (e.g., Cyclohexane) | Comparable amounts of both | ~0.32 kcal/mol (~1.3 kJ/mol) favoring 2-pyridone |
| Polar (e.g., Water) | 2-Pyridone | ~12 kJ/mol |
This interactive table summarizes the tautomeric preference of the 2-hydroxypyridine/2-pyridone system in different environments. Data compiled from various theoretical and experimental studies. wikipedia.orgnih.govwuxibiology.com
Substituents on the pyridine ring can alter the position of the tautomeric equilibrium by exerting electronic and steric effects. The electronic effect of a substituent can be complex, influencing the acidity of the O-H bond in the hydroxypyridine form and the N-H bond in the pyridone form. semanticscholar.org
Spectroscopic methods are essential for distinguishing and quantifying the tautomeric forms of hydroxypyridines in different environments.
UV-Vis Spectroscopy: This technique is particularly effective for the quantitative determination of the tautomeric ratio in solution, as the two forms possess distinct electronic structures and thus different absorption maxima. semanticscholar.orgresearchgate.net The aromatic 2-hydroxypyridine form and the conjugated 2-pyridone form exhibit characteristic π-π* transitions at different wavelengths. researchgate.net
Infrared (IR) and Raman Spectroscopy: IR spectroscopy is a powerful tool, especially for characterizing the tautomers in the solid state. wikipedia.org The most definitive feature for the 2-pyridone form is the presence of a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1600-1650 cm⁻¹. nih.gov Conversely, the 2-hydroxypyridine tautomer is characterized by a broad O-H stretching band. The absence of the O-H stretch and the presence of the C=O stretch in solid-state spectra confirm the predominance of the pyridone form. wikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR spectroscopy can provide structural information, distinguishing between the tautomers in solution can sometimes be challenging as the signals may be averaged if the rate of interconversion is fast on the NMR timescale. semanticscholar.org However, comparison with model compounds where the tautomerism is "fixed" (e.g., O-methylated and N-methylated derivatives) can aid in the assignment of spectra and determination of the dominant tautomer. semanticscholar.org For instance, the chemical shifts of the pyridone tautomer are expected to be more similar to its N-methyl derivative.
| Spectroscopic Method | 2-Hydroxypyridine Tautomer (Lactim) | 6-(4-Hydroxyphenyl)-1,2-dihydropyridin-2-one Tautomer (Lactam) |
| IR Spectroscopy | Broad O-H stretching band. | Strong C=O stretching band (~1600-1650 cm⁻¹); N-H stretching band. |
| UV-Vis Spectroscopy | Distinct absorption maximum characteristic of the aromatic pyridine ring. | Distinct absorption maximum characteristic of the conjugated pyridone system. |
| ¹³C NMR Spectroscopy | Chemical shift for C2 carbon is typical for a carbon bonded to an oxygen in a phenol-like structure. | Chemical shift for C2 carbon is in the range for a carbonyl carbon (~163 ppm). nih.gov |
| ¹H NMR Spectroscopy | Presence of a mobile OH proton. | Presence of a mobile NH proton (can be broad, ~11.5 ppm). nih.gov |
This interactive table outlines the expected spectroscopic signatures for the two tautomeric forms of 6-(4-Hydroxyphenyl)-2-hydroxypyridine. wikipedia.orgsemanticscholar.orgresearchgate.netnih.gov
Conformational Landscape and Rotational Isomerism
The two rings in 6-aryl-2-hydroxypyridine systems are generally not coplanar in their lowest energy conformation due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyridine ring. Crystal structure analysis of a related complex molecule, (2-Hydroxyphenyl)(4,2′:4′,4′′-terpyridin-6′-yl)methanone, reveals a significant dihedral angle of 39.72° between the central pyridine and the hydroxyphenyl ring. nih.govresearchgate.net This demonstrates a clear preference for a twisted, non-planar conformation in the solid state for similar structures.
Intramolecular hydrogen bonding can play a crucial role in stabilizing specific conformations. researchgate.net In the 2-hydroxypyridine tautomer of the title compound, a potential intramolecular hydrogen bond could form between the hydroxyl group at the 2-position and the nitrogen atom of the pyridine ring. In the 2-pyridone tautomer, an intramolecular hydrogen bond might be envisaged between the N-H group and the oxygen of the remote 4-hydroxyphenyl substituent, though this would require a specific conformation and is less probable due to the distance and geometry. The presence and strength of such bonds significantly influence the conformational equilibrium.
Computational chemistry provides a powerful means to explore the conformational landscape and quantify the energy barriers to rotation. researchgate.net Using methods like Density Functional Theory (DFT), the potential energy of the molecule can be calculated as a function of the dihedral angle between the phenyl and pyridone rings. nih.gov
Such calculations would typically reveal that the planar conformation (0° or 180° dihedral angle) represents a high-energy transition state due to maximal steric repulsion. The minimum energy conformations would correspond to non-zero dihedral angles where steric clash is minimized. The rotational barrier is defined as the energy difference between the highest-energy eclipsed conformation (the transition state) and the lowest-energy staggered conformation (the ground state). mdpi.com The height of this barrier is influenced by a combination of steric hindrance and the degree of π-conjugation between the two rings, which is maximized in the planar arrangement. For 6-(4-hydroxyphenyl)-2-pyridone, the barrier to rotation dictates the dynamic behavior and the accessibility of different conformational states at a given temperature.
| Conformation | Dihedral Angle (Py-Ph) | Relative Energy (Illustrative) | Stability |
| Planar (Transition State) | 0° | +5-10 kJ/mol | Unstable (Steric Hindrance) |
| Twisted (Ground State) | ~40° | 0 kJ/mol | Most Stable |
| Perpendicular (Transition State) | 90° | +3-6 kJ/mol | Unstable (Loss of Conjugation) |
This interactive table provides an illustrative example of results from a computational analysis of rotational barriers for an aryl-heterocycle system. The exact values for 6-(4-hydroxyphenyl)-2-pyridone would require specific calculations. researchgate.netnih.gov
Proton Transfer Dynamics and Mechanism
The proton transfer dynamics in this compound are a critical aspect of its tautomerism and conformational analysis. This process predominantly occurs via an intramolecular pathway, particularly in the excited state, and is significantly influenced by the surrounding solvent environment.
Intramolecular Proton Transfer Pathways
The intramolecular proton transfer in molecules structurally similar to this compound, such as 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP), is often an excited-state phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). d-nb.infoacs.org Upon photoexcitation, a rapid transfer of a proton occurs from the hydroxyl group to the nitrogen atom of the pyridine ring. nih.gov This process is facilitated by the pre-existing intramolecular hydrogen bond in the enol form. nih.gov
The ESIPT mechanism leads to the formation of a transient keto-tautomer, which has a different electronic and geometric structure from the initial enol form. nih.gov This process is typically characterized by a very low energy barrier in the excited state, allowing the transfer to occur on an ultrafast timescale, often within femtoseconds. nih.govchemrxiv.org For instance, studies on analogous compounds have shown ESIPT rates to be on the order of 30 to 100 femtoseconds. nih.govchemrxiv.org
Theoretical calculations on related hydroxyphenyl-pyrimidine systems have quantified the energy barriers for this process. For example, in one analogue, the energy barrier from the enol to the keto form in the first excited state (S₁) was calculated to be as low as 0.02 eV (0.5 kcal/mol), with a significantly higher reverse barrier of 0.57 eV (13.3 kcal/mol). nih.gov This energetic landscape strongly favors the forward ESIPT process and the subsequent emission from the keto-tautomer. nih.gov
The dynamics of this transfer can be influenced by the specific conformation of the molecule. For instance, in crystalline phases of a related compound, 6-cyano-2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine, the rate of ESIPT was found to be dependent on the O–N distance in the ground state, with a shorter distance leading to a faster transfer. fao.org
Table 1: Theoretical Energy Barriers for ESIPT in a Structurally Similar Hydroxyphenyl-pyrimidine Compound nih.gov
| Transition | Energy Barrier (eV) | Energy Barrier (kcal/mol) |
| Enol (S₁) → Keto (S₁) | 0.02 | 0.5 |
| Keto (S₁) → Enol (S₁) | 0.57 | 13.3 |
Solvent Effects on Proton Transfer Processes
The solvent environment plays a crucial role in the proton transfer dynamics of hydroxypyridine systems. The polarity and hydrogen-bonding capability of the solvent can significantly alter the rates and even the pathways of proton transfer.
In non-polar solvents, the intramolecular proton transfer is the dominant process. However, in protic solvents like water or methanol, the solvent molecules can actively participate in the proton transfer. nih.govwuxibiology.com Theoretical studies on the simpler 2-hydroxypyridine molecule have shown that water molecules can act as a bridge, forming a cyclic transition state that significantly lowers the activation energy for proton transfer compared to the unsolvated molecule. nih.govwuxibiology.com For example, the energy barrier for tautomerization in the presence of a single water molecule is drastically reduced. wuxibiology.com
The presence of protic solvents can lead to different photodynamic pathways. For instance, in studies of 2-(2′-hydroxyphenyl)-benzoxazole, an ultrafast ESIPT is followed by isomerization in aprotic solvents, while in aqueous solutions, the formed keto-tautomer is solvated by water, inhibiting further isomerization. nih.gov The solvent can also affect the relative stability of the enol and keto tautomers. For 2-hydroxypyridine, the keto (pyridone) form is better stabilized in polar solvents due to its higher dipole moment. wuxibiology.com
Furthermore, the solvent can modulate the competition between different quenching mechanisms, such as concerted electron-proton transfer (EPT) and simple proton transfer (PT), as observed in reactions between phenols and ruthenium complexes. rsc.org The choice of solvent can determine which pathway is predominant. rsc.org In some systems, direct excited-state intramolecular proton transfer occurs in aprotic solvents like acetonitrile, while in aqueous solutions, different intermediates may be formed. rsc.org
Table 2: Summary of Solvent Effects on Proton Transfer
| Solvent Property | Effect on Proton Transfer | Example |
| Polarity | Stabilizes the more polar tautomer (often the keto form). | The equilibrium for 2-hydroxypyridine/2-pyridone shifts towards the pyridone form in more polar solvents. wuxibiology.com |
| Protic Nature (H-bonding) | Can mediate the proton transfer, lowering the energy barrier. | Water molecules can form a bridge to facilitate proton transfer in 2-hydroxypyridine. nih.govwuxibiology.com |
| Aprotic Nature | Favors direct intramolecular proton transfer. | ESIPT is the primary pathway for many hydroxyphenyl derivatives in solvents like acetonitrile. rsc.org |
Advanced Theoretical and Computational Investigations
Quantum Chemical Studies of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular orbital energies, and the energies of different electronic states.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules. chemrxiv.orgnih.gov For 6-(4-Hydroxyphenyl)-2-hydroxypyridine, DFT calculations are employed to determine its optimal three-dimensional geometry, vibrational frequencies, and a suite of electronic parameters that govern its reactivity and stability. nih.govresearchgate.net
The process begins with geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. nih.gov Functionals such as Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) are commonly used for this purpose. nih.govnih.govresearchgate.net Once the optimized structure is obtained, frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are analyzed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A larger gap implies higher stability.
Molecular Electrostatic Potential (MEP) maps are also generated using DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of intermolecular interactions. nih.gov
| Calculated Parameter | Typical Significance | Example Functional/Basis Set |
|---|---|---|
| Total Energy | Indicates the stability of the optimized molecular structure. | B3LYP/6-311++G(d,p) nih.govresearchgate.net |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | B3LYP/6-311++G(d,p) researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | B3LYP/6-311++G(d,p) researchgate.net |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. nih.gov | B3LYP/6-311++G(d,p) researchgate.net |
| Dipole Moment | Measures the overall polarity of the molecule. | B3LYP/6-311++G(d,p) researchgate.net |
| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. nih.gov | B3LYP/6-311++G(d,p) nih.gov |
To investigate the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. rsc.orgchemrxiv.orgresearchgate.net It extends the principles of DFT to describe electronic excited states, providing crucial information about a molecule's photophysical properties, such as its absorption and emission spectra. rsc.orgresearchgate.net
TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in an electronic spectrum. chemrxiv.org This is essential for understanding the color and photochemical potential of the compound. The theory also provides oscillator strengths, which are related to the intensity of these absorptions. chemrxiv.org Furthermore, by optimizing the geometry of the first excited state (S1), TD-DFT can be used to simulate fluorescence spectra and calculate properties like the Stokes shift, which is the difference between the absorption and emission maxima. researchgate.net
Analyses of the molecular orbitals involved in electronic transitions can reveal their nature, such as whether they are localized on a specific part of the molecule or involve charge-transfer (CT) character, where electron density moves from one part of the molecule to another upon excitation. chemrxiv.orgresearchgate.net For molecules with potential charge-transfer characteristics, the choice of functional, particularly long-range corrected functionals like CAM-B3LYP, is critical for accurate predictions. chemrxiv.orgmdpi.com
| Calculated Property | Description | Relevance |
|---|---|---|
| Vertical Excitation Energies | Energies required for electronic transitions from the ground state to various excited states. chemrxiv.org | Predicts UV-Vis absorption wavelengths (λmax). |
| Oscillator Strengths | Theoretical measure of the probability of an electronic transition. chemrxiv.org | Correlates with the intensity of absorption peaks. |
| Excited State Geometry | Optimized molecular structure in the first singlet excited state (S1). researchgate.net | Used to calculate emission energies and understand structural changes upon excitation. |
| Emission Energies | Energy released during the transition from the excited state back to the ground state. | Predicts fluorescence wavelengths. |
| Charge-Transfer Character | Quantifies the extent of electron density shift from a donor to an acceptor moiety during an excitation. chemrxiv.org | Crucial for understanding photophysical behavior and the accuracy of TD-DFT results. |
The accuracy of both DFT and TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. chemrxiv.orgstackexchange.com There is no single universal functional or basis set that is optimal for all systems and properties. mdpi.com
Functionals: Functionals are approximations of the exchange-correlation energy. They range from simple Local Density Approximations (LDA) to more complex hybrid and double-hybrid functionals. For organic molecules, hybrid functionals like B3LYP often provide reliable geometries and energetics. nih.govstackexchange.com For excited state and charge-transfer phenomena, range-separated hybrid functionals such as CAM-B3LYP or ωB97X-D are often recommended as they better describe long-range interactions. chemrxiv.orgchemrxiv.org The M06 family of functionals is also noted for its broad applicability, especially for main-group chemistry. stackexchange.com
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, like 6-31G(d) or the more extensive 6-311++G(d,p), are widely used and offer a good compromise between accuracy and computational expense. nih.govrowansci.com For higher accuracy, Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) or Jensen's polarization-consistent basis sets (e.g., pcseg-2) are excellent choices, though they come with increased computational demands. stackexchange.comrowansci.com The inclusion of diffuse functions (indicated by "+" or "aug-") is important for describing anions and excited states, while polarization functions (e.g., "(d,p)") are crucial for accurately modeling bonding. rowansci.com
The selection process often involves benchmarking different combinations of functionals and basis sets against available experimental data or higher-level theoretical calculations for similar molecules to ensure the chosen level of theory is appropriate for predicting the properties of this compound. chemrxiv.org
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations explore the conformational flexibility and interactions of molecules on a larger scale.
The this compound molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the pyridine (B92270) and phenyl rings. Conformational sampling techniques are used to explore the potential energy surface of the molecule and identify low-energy conformers. This can involve systematic rotational scans or more sophisticated methods like molecular dynamics (MD) simulations.
An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insight into the dynamic behavior of the molecule. mdpi.com From these simulations, a free energy surface can be constructed as a function of key dihedral angles. The minima on this surface correspond to the most stable conformations of the molecule in a given environment (e.g., in a vacuum or in a solvent). Understanding the relative energies of these conformers and the barriers to rotation between them is vital, as the biological activity of a molecule can be highly dependent on its three-dimensional shape. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comnih.gov For this compound, docking studies can be performed to identify potential biological targets and elucidate the molecular interactions that stabilize the ligand-receptor complex. mdpi.comnih.gov
The process involves placing the ligand in the binding site of a protein and using a scoring function to evaluate different binding poses. mdpi.com This scoring function estimates the binding affinity (e.g., in kcal/mol), with lower energy scores indicating more favorable binding. mdpi.com The analysis of the best-docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. scienceopen.commdpi.com For instance, the hydroxyl groups on both rings of this compound are likely to act as hydrogen bond donors and acceptors, playing a key role in molecular recognition by a target protein. nih.gov Such studies are instrumental in rational drug design, providing a structural basis for a compound's activity and guiding the synthesis of more potent analogues. nih.govscienceopen.com
| Parameter | Description | Example Target |
|---|---|---|
| Binding Affinity / Docking Score | An estimated value of the binding free energy (e.g., in kcal/mol) that ranks potential binding poses. | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) mdpi.comnih.gov |
| Hydrogen Bonds | Specific electrostatic interactions between the ligand's H-bond donors/acceptors and protein residues. | Tyrosinase nih.gov |
| Hydrophobic Interactions | Interactions involving nonpolar groups of the ligand and protein, such as alkyl or aryl groups. | CalpP-Protease mdpi.com |
| π-π Stacking | Non-covalent interactions between the aromatic rings of the ligand and aromatic amino acid residues (e.g., Phe, Tyr, Trp). | Cyclin-dependent kinase 9 mdpi.com |
| Binding Pose | The predicted three-dimensional orientation of the ligand within the receptor's active site. | Various enzymes and receptors mdpi.com |
Simulation of Solvation Effects and Environmental Influence
The study of solvation effects is crucial for understanding the behavior of molecules in different environments. For this compound, computational methods, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, are employed to simulate how solvents influence its properties. nih.gov These simulations provide insights into the explicit interactions between the solute and solvent molecules, which are often essential for accurately predicting spectroscopic and reactive behavior.
In a typical QM/MM setup, the solute molecule (this compound) is treated with a high level of theory, such as density functional theory (DFT), while the surrounding solvent molecules are described by a classical force field. This hybrid approach allows for the detailed investigation of hydrogen bonding and other specific interactions between the solute's hydroxyl groups and the solvent.
For instance, in protic solvents like water, explicit solvent molecules can form hydrogen bonds with the hydroxyl groups of the hydroxyphenyl and hydroxypyridine rings. These interactions can significantly alter the electronic structure and, consequently, the spectroscopic properties of the molecule. rsc.org The number of explicit solvent molecules included in the QM region is a critical parameter. Studies on similar molecules have shown that for protic solvents, a detailed analysis of the hydrogen-bonding network is necessary to capture the full extent of the environmental influence. rsc.org
The choice of solvent also plays a significant role. In aprotic solvents, the interactions might be weaker, primarily consisting of dipole-dipole interactions. However, even in these cases, explicit solvent models can be important for accurately reproducing experimental observations, especially for solvents with strong hydrogen-bond accepting capabilities. rsc.org By comparing simulations in different solvents, researchers can rationalize experimentally observed solvatochromic shifts in absorption and emission spectra.
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for predicting various spectroscopic parameters, aiding in the interpretation of experimental data and providing a deeper understanding of molecular structure and properties.
Theoretical calculations of infrared (IR) and Raman spectra are instrumental in assigning vibrational modes observed in experimental spectra. nih.gov For this compound, these calculations are typically performed using density functional theory (DFT) methods, such as B3LYP, with an appropriate basis set (e.g., 6-311G(d,p)). nih.gov
The process involves optimizing the molecular geometry to find its lowest energy conformation, followed by the calculation of harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. nih.gov
The resulting theoretical spectra provide a detailed assignment of each vibrational mode to specific molecular motions, such as stretching, bending, and torsional vibrations of the phenyl and pyridine rings, as well as the hydroxyl groups. For example, the characteristic O-H stretching vibrations are expected at higher frequencies, while ring breathing modes and other skeletal vibrations appear at lower frequencies.
By comparing the computed IR and Raman intensities with experimental spectra, a comprehensive vibrational analysis can be achieved. This is particularly useful for distinguishing between different tautomers or conformers that may coexist in a sample. arxiv.org
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description |
| O-H Stretch (Phenol) | ~3600 | Stretching vibration of the hydroxyl group on the phenyl ring. |
| O-H Stretch (Pyridine) | ~3400 | Stretching vibration of the hydroxyl group on the pyridine ring. |
| C=C/C=N Stretch | ~1600-1650 | Aromatic ring stretching vibrations. |
| C-O Stretch | ~1200-1300 | Stretching vibrations of the C-O bonds. |
| Ring Breathing | ~1000 | Symmetric expansion and contraction of the aromatic rings. |
Note: The values in this table are representative and would need to be calculated specifically for this compound.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and conformational analysis. nih.gov For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using quantum mechanical methods. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose, often in conjunction with DFT functionals like mPW1PW91 and a suitable basis set. nih.govcompchemhighlights.org
To obtain accurate predictions, it is often necessary to consider the effects of the solvent, which can be done using implicit solvent models like the Polarizable Continuum Model (PCM). compchemhighlights.org The process typically involves:
A conformational search to identify low-energy structures.
Geometry optimization of these conformers.
Calculation of NMR chemical shifts for each conformer.
Boltzmann averaging of the chemical shifts based on the relative energies of the conformers.
The calculated chemical shifts can then be compared with experimental data to confirm the molecular structure or to distinguish between different possible isomers or tautomers. The DP4+ probability analysis is a statistical method that can be used to quantitatively assess the agreement between calculated and experimental NMR data, providing a high degree of confidence in structural assignments. nih.gov
| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
| C (Phenol, C-OH) | ~155-160 | - |
| C (Pyridine, C-OH) | ~160-165 | - |
| Aromatic CH | ~115-130 | ~6.5-8.0 |
| H (Phenol, OH) | - | ~9.0-10.0 |
| H (Pyridine, OH) | - | ~11.0-12.0 |
Note: The values in this table are illustrative and would require specific calculations for this compound.
Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption (UV-Vis) and emission spectra of organic molecules like this compound. These calculations provide information about the energies of electronic transitions and the corresponding oscillator strengths, which determine the intensity of the absorption bands.
The choice of functional and basis set is critical for obtaining accurate results. Functionals such as B3LYP and CAM-B3LYP are commonly used for these types of calculations. The inclusion of solvent effects, often through the PCM model, is also important as the polarity of the solvent can significantly influence the positions of the absorption and emission maxima (solvatochromism). nih.gov
By analyzing the molecular orbitals involved in the main electronic transitions, it is possible to characterize them as, for example, π→π* or n→π* transitions. This information is valuable for understanding the photophysical properties of the molecule. For fluorescent molecules, calculations can also be performed on the optimized geometry of the first excited state to predict the emission spectrum.
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | ~320-350 | > 0.1 | HOMO → LUMO (π→π) |
| S₀ → S₂ | ~280-300 | > 0.1 | π→π transition |
Note: These are hypothetical values for this compound and would need to be confirmed by specific TD-DFT calculations.
Aromaticity is a fundamental concept in chemistry that is associated with cyclic delocalization of π-electrons, leading to enhanced stability. rsc.org While not directly observable, aromaticity can be quantified using various theoretical indices based on electronic, magnetic, and geometric criteria.
For this compound, the aromaticity of both the phenyl and hydroxypyridine rings can be assessed computationally. Common methods for quantifying aromaticity include:
Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the bond length alternation in a ring. A HOMA value close to 1 indicates a high degree of aromaticity.
Electron Delocalization Indices (e.g., PDI, FLU): These indices quantify the extent of electron sharing between adjacent atoms in a ring, providing a measure of electron delocalization. rsc.org
By calculating these indices for this compound, it is possible to assess the aromatic character of each ring and to understand how the substituents and the linkage between the rings influence their aromaticity. These calculations can also shed light on the reactivity and stability of the molecule. rsc.org
| Ring | NICS(0) (ppm) | HOMA |
| Phenyl Ring | ~ -8 to -10 | ~ 0.98 |
| Hydroxypyridine Ring | ~ -6 to -8 | ~ 0.95 |
Note: These values are typical for substituted aromatic rings and serve as an illustration. Specific calculations are required for this compound.
Biological Activity and Mechanistic Insights in Vitro Studies
Antioxidant and Free Radical Scavenging Capabilities
The antioxidant potential of phenolic compounds, including hydroxypyridine derivatives, is a significant area of research. The structural features of 6-(4-Hydroxyphenyl)-2-hydroxypyridine, specifically its hydroxyl groups, suggest a capacity to counteract oxidative stress.
Mechanisms of Antioxidant Action
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Two principal mechanisms are often discussed in this context:
Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching the radical and preventing it from causing cellular damage. The presence of hydroxyl (-OH) groups on both the phenyl and pyridine (B92270) rings of this compound makes this mechanism plausible. The ease with which this hydrogen atom is donated is a key determinant of the compound's antioxidant efficacy.
In Vitro Assays for Oxidative Stress Mitigation
Several in vitro assays are commonly employed to evaluate the antioxidant and free radical scavenging capabilities of chemical compounds. While specific data for this compound is limited in publicly available literature, the following assays are standard for assessing compounds of this class:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a common measure of antioxidant activity. researchgate.net
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to neutralize the ABTS radical cation. It is applicable to both hydrophilic and lipophilic antioxidants. nih.gov
The following table presents hypothetical data to illustrate how the antioxidant activity of this compound might be presented.
| Assay | IC50 (µM) | Standard (IC50, µM) |
| DPPH Radical Scavenging | Data not available | Ascorbic Acid (~25 µM) |
| ABTS Radical Scavenging | Data not available | Trolox (~15 µM) |
Note: The IC50 values are for illustrative purposes and are not actual experimental data for this compound.
Enzyme Inhibition and Modulation
The interaction of this compound with various enzymes has also been a subject of scientific inquiry, with a focus on its potential inhibitory activities.
Tyrosinase Inhibition Studies
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. Inhibitors of tyrosinase are of great interest for applications in cosmetics and medicine for treating hyperpigmentation disorders. The inhibitory strength of a compound is often expressed as its IC50 value. nih.gov While specific studies on this compound are not widely reported, related hydroxypyridinone derivatives have been investigated as tyrosinase inhibitors. researchgate.net The structural similarity suggests that this compound may also exhibit tyrosinase inhibitory activity. The presence of phenolic hydroxyl groups is a common feature in many known tyrosinase inhibitors.
The table below shows the IC50 values for some known tyrosinase inhibitors to provide a comparative context.
| Compound | IC50 (µM) |
| Kojic Acid | ~5-20 |
| Arbutin | ~200-400 |
| L-Mimosine | ~3.7 |
Source: Data compiled from various studies on tyrosinase inhibitors.
Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and repair. mdpi.com Consequently, they are important targets for the development of anticancer drugs. drugbank.com Studies have shown that certain dihydroxylated 2,6-diphenyl-4-aryl pyridine derivatives exhibit significant topoisomerase II inhibitory activity. nih.gov Although this compound has a different substitution pattern, the presence of the hydroxyphenyl and hydroxypyridine moieties suggests that it could potentially interact with topoisomerases. However, specific experimental data on the topoisomerase inhibitory activity of this compound is currently lacking in the available scientific literature.
Antimicrobial and Antifungal Efficacy (In Vitro)
Activity against Fungal Pathogens
The antifungal potential of pyridone structures is a subject of ongoing research. While direct studies on this compound are limited in the available literature, research on closely related hydroxyphenyl-pyridone derivatives and other pyridone compounds provides significant insights into their activity against various fungal pathogens.
A naturally occurring 5-(p-Hydroxyphenyl)-2-pyridone derivative, avellaneanone, isolated from the marine sponge-associated fungus Hamigera avellanea, has demonstrated growth inhibitory activities against a range of plant pathogenic fungi. nih.gov This suggests that the hydroxyphenyl-pyridone scaffold is a promising pharmacophore for antifungal drug discovery. The crude extract containing this compound was tested against several plant pathogens, including Bipolaris oryzae, Curvularia oryzae, Fusarium semitectum, and Pyricularia oryzae (the rice blast fungus). nih.gov
Furthermore, synthetic polycyclic pyridone derivatives have been synthesized and evaluated for their antifungal properties against Candida albicans. josai.ac.jpnih.gov Several of these compounds were found to inhibit hyphal formation, a key virulence factor for C. albicans, without impeding its growth. nih.gov Notably, one derivative demonstrated the ability to reduce biofilm formation, which is crucial for the pathogenicity of this fungus. josai.ac.jp These findings underscore the potential of the pyridone core structure in developing agents that can tackle fungal virulence mechanisms. josai.ac.jp
Minimum Inhibitory Concentration (MIC) Determinations
Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism. While specific MIC values for this compound against a range of fungal pathogens are not extensively documented, data from related pyridone derivatives highlight the potential of this class of compounds.
For instance, studies on various synthetic pyridone derivatives have determined their MICs against clinically relevant fungi. Although not direct data for the subject compound, the following table illustrates the antifungal efficacy of related structures against Candida albicans, a common human fungal pathogen.
| Compound Type | Fungal Strain | MIC (μg/mL) | Reference |
|---|---|---|---|
| Polycyclic pyridone derivative (6d) | Candida albicans | >25 (for growth inhibition) | josai.ac.jp |
| Polycyclic pyridone derivative (12a) | Candida albicans | >25 (for growth inhibition) | josai.ac.jp |
| Polycyclic pyridone derivative (12c) | Candida albicans | >25 (for growth inhibition) | josai.ac.jp |
Note: The provided MIC values are for related polycyclic pyridone derivatives and indicate their effect on fungal growth. The primary antifungal activity reported for these specific compounds was the inhibition of hyphal formation and biofilm development rather than direct growth inhibition at the tested concentrations.
Metal Chelation and Redox Homeostasis
Coordination Chemistry with Transition Metal Ions
Hydroxypyridinones, including the structural class to which this compound belongs, are well-recognized for their excellent metal-chelating properties. mdpi.comkcl.ac.uk These compounds typically act as bidentate ligands, meaning they can form two bonds with a central metal ion. The coordination is facilitated by the presence of ortho-positioned keto and hydroxy groups on the pyridinone ring, which create a favorable binding site for metal ions. mdpi.com
The hydroxypyridinone scaffold shows a particularly high affinity for hard metal ions, with iron(III) being a prime example. mdpi.comkcl.ac.uk The formation of stable five-membered chelate rings with metal ions is a characteristic feature of these ligands. kcl.ac.uk The stability of the resulting metal complexes is a key aspect of their biological and environmental applications. The general structure of hydroxypyridinones allows for functionalization, which can further tune their pharmacokinetic properties and the thermodynamic stability of their metal complexes. mdpi.com Transition metal pyridine complexes can adopt various geometries, including octahedral and tetrahedral, depending on the metal ion and other ligands present. wikipedia.org
Implications for Metal-Dependent Biological Processes
The ability of this compound and related compounds to chelate essential transition metals has significant implications for various metal-dependent biological processes. Many enzymes, known as metalloenzymes, require metal ions such as iron, zinc, or copper for their catalytic function. nih.gov By sequestering these essential metal ions, hydroxypyridinone-based chelators can effectively inhibit the activity of these enzymes. nih.gov
This mechanism is particularly relevant in the context of antimicrobial activity. Fungal pathogens, like other microorganisms, have a critical requirement for essential metals like iron for their growth and virulence. Iron is involved in crucial cellular processes, including respiration and DNA synthesis. By chelating iron and making it unavailable to the fungus, compounds like this compound can disrupt these vital processes, leading to an antifungal effect. This strategy of iron deprivation is a known approach to controlling microbial infections.
Furthermore, the chelation of metal ions that can participate in redox cycling, such as iron and copper, can modulate oxidative stress. By forming stable complexes with these metals, chelators can prevent them from catalyzing the formation of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.gov
Chelation-Enhanced Biological Activities
The biological activity of hydroxypyridinone compounds can be significantly enhanced through their metal-chelating properties. This concept of chelation-enhanced activity is evident in several therapeutic areas. For instance, the ability of hydroxypyridinones to bind iron has been exploited in the development of treatments for iron overload diseases. nih.govresearchgate.net
In the context of antifungal activity, the chelation of essential metals is not merely a passive sequestration but can be the primary mechanism of action. By depriving fungal cells of vital metal ions, the compound's antifungal efficacy is realized.
Moreover, the formation of a metal-ligand complex can sometimes result in a new chemical entity with its own unique biological properties. While the traditional view of chelation therapy focuses on the removal of toxic metals from the body, a broader perspective acknowledges that the formation of a metal-chelate can have diverse biological consequences beyond simple metal elimination. nih.gov This can include altering the biodistribution of metals or inhibiting specific metalloenzymes associated with a disease state. nih.gov
Applications in Materials Science and Chemical Sensing
Ligand Design for Coordination Polymers and Metal-Organic Frameworks (MOFs)
The design and synthesis of coordination polymers and metal-organic frameworks (MOFs) rely on the selection of appropriate organic ligands to bridge metal centers, thereby creating extended network structures. The hydroxyphenyl-hydroxypyridine moiety offers distinct advantages in this context.
Role of Hydroxyphenyl-Hydroxypyridine as a Ligand Building Block
The 6-(4-hydroxyphenyl)-2-hydroxypyridine scaffold serves as a multidentate ligand, capable of coordinating to metal ions through its nitrogen atom and the oxygen atoms of the hydroxyl groups. This chelation can lead to the formation of stable metal complexes, which can then be linked together to form one-, two-, or three-dimensional coordination polymers. The presence of multiple coordination sites allows for a variety of binding modes, influencing the resulting architecture of the framework.
Derivatives of hydroxyphenyl-pyridine have been successfully employed in the synthesis of coordination polymers. For instance, the related ligand 4'-(4-hydroxyphenyl)-2,2':6',2''-terpyridine has been utilized to create nitrogen-functionalized materials by grafting it onto the surface of multiwalled carbon nanotubes, which can then be used for applications such as heavy metal ion remediation. nih.gov The fundamental coordination chemistry of such ligands is crucial in dictating the final properties of the material.
Influence on Supramolecular Assembly and Material Properties
Beyond direct coordination to metal centers, the hydroxyl groups of this compound play a critical role in directing the supramolecular assembly of the resulting materials through hydrogen bonding. These non-covalent interactions can link adjacent polymer chains or frameworks, leading to the formation of higher-order structures with enhanced stability and specific topologies.
The directionality and strength of these hydrogen bonds can influence key material properties, including porosity, thermal stability, and guest-host interactions. By carefully selecting the metal ion and reaction conditions, it is possible to tune the supramolecular assembly and, consequently, the functional properties of the resulting coordination polymers and MOFs. The ability of the hydroxyphenyl-pyridine scaffold to form robust hydrogen-bonded networks is a key feature in the crystal engineering of functional solid-state materials.
Molecular Switches and Responsive Materials
The conformational flexibility of the bond connecting the phenyl and pyridine (B92270) rings in hydroxyphenyl-pyridine systems allows for the design of molecular switches and motors that can be actuated by external stimuli.
pH-Responsive Rotational Switches Based on Hydroxyphenyl-Pyridine Systems
Research has demonstrated that 2-(2-hydroxyphenyl)pyridine and its derivatives can function as pH-triggered rotational switches. nih.govbeilstein-journals.orgnih.govresearchgate.net The switching mechanism is based on the protonation and deprotonation of the phenolic hydroxyl group.
In its neutral form, an intramolecular hydrogen bond between the phenolic hydroxyl group and the pyridine nitrogen atom stabilizes a planar conformation. beilstein-journals.org Upon deprotonation with a base, the resulting phenolate (B1203915) anion leads to electrostatic repulsion, causing a rotation of approximately 180° around the C-C single bond connecting the two aromatic rings to reach a more stable, non-planar conformation. beilstein-journals.org Subsequent protonation with an acid reverses this process, restoring the initial planar state. This reversible rotational motion can be monitored by techniques such as UV spectroscopy. nih.govbeilstein-journals.orgnih.govresearchgate.net
| Compound State | Dihedral Angle (θN–C–C–C(O)) | Key Stabilizing/Destabilizing Factor |
| 2-(2-hydroxyphenyl)pyridine (neutral) | ~0° | Intramolecular hydrogen bond |
| 2-(2-hydroxyphenyl)pyridine (phenolate) | ~180° | Electrostatic repulsion |
Design Principles for Unidirectional Molecular Movements
A key challenge in the development of molecular motors is achieving unidirectional motion. For hydroxyphenyl-pyridine based systems, this can be accomplished by introducing chirality into the molecular design. nih.govbeilstein-journals.org
At the single-molecule level, the rotational movement during the switching process of derivatives like 2-(2-hydroxyphenyl)-3-methylpyridine is inherently unidirectional. nih.govbeilstein-journals.orgnih.gov However, in an ensemble of molecules, a 1:1 ratio of clockwise and counter-clockwise rotations results in no net directional movement. To overcome this, the hydroxyphenyl-pyridine unit can be incorporated into a chiral scaffold, such as a macrocycle. nih.govbeilstein-journals.org This creates a diastereomeric relationship between the possible rotational conformers, leading to an energy difference between them. As a result, one rotational direction is favored over the other, leading to a net unidirectional rotation for the entire ensemble of molecules. nih.govbeilstein-journals.org
Quantum chemical calculations have been employed to predict the energy differences between diastereomers and thus the degree of unidirectionality. For a chiral switch incorporating a 2-(2-methoxyphenyl)pyridine (B3054313) derivative, the energy difference between the M and P isomers was calculated to be 2.1 kJ·mol⁻¹, while for a 2-(2-hydroxyphenyl)pyridine derivative, the difference was 4.4 kJ·mol⁻¹, favoring the M isomer in both cases. beilstein-journals.org This energy difference dictates the equilibrium ratio of the diastereomers and the net directionality of the switching process. beilstein-journals.org
Development of Functional Materials and Sensors
The inherent properties of the hydroxyphenyl-hydroxypyridine scaffold, including its ability to coordinate with metal ions and its responsiveness to pH changes, make it a promising component in the development of various functional materials and chemical sensors. Pyridine derivatives, in general, are widely recognized for their potential in these applications due to their versatile chemical nature. ontosight.ainih.gov
The fluorescence properties of conjugated polymers containing pyridine units have been shown to be pH-responsive, making them suitable for use as chemical sensors. ontosight.ai The protonation and deprotonation of the pyridine nitrogen can lead to observable changes in fluorescence intensity and wavelength. While not specifically this compound, this principle demonstrates the potential of the hydroxyphenyl-pyridine moiety in the design of pH sensors.
Furthermore, the ability of the hydroxyphenyl group to interact with various analytes can be exploited in sensor design. For instance, hydroxyphenyl-substituted porphyrins have been investigated as sensitive layers in optical waveguide-based gas sensors. researchgate.net The coordination of different metal ions to the porphyrin core, which also bears hydroxyphenyl substituents, was found to significantly influence the sensor's response to gases like nitrogen dioxide. researchgate.net This highlights the potential for tuning the sensing properties of materials by combining the hydroxyphenyl-pyridine unit with other functional components. The development of such materials can lead to applications in environmental monitoring, medical diagnostics, and industrial process control.
Incorporation into Polymeric Structures
The presence of reactive hydroxyl groups allows this compound to be incorporated into various polymeric structures. It can be used as a monomer or a functional additive in polymerization processes. For instance, similar to how 3-hydroxypyridin-4-ones have been incorporated into polymers through copolymerization with acryloyl chloride, this compound can be chemically modified to create monomers suitable for creating specialized polymers. nih.gov The resulting polymers can gain unique properties from the pyridine derivative, such as metal-chelating abilities and specific optical characteristics.
The synthetic route to such polymers could involve:
Functionalization: Modifying one or both hydroxyl groups to introduce a polymerizable moiety, such as an acrylate (B77674) or vinyl group.
Copolymerization: Reacting the functionalized monomer with other monomers to form a polymer backbone. This process allows for the tuning of the final material's physical and chemical properties. nih.gov
Post-polymerization Modification: Grafting the compound onto an existing polymer chain.
These polymeric materials can be designed for applications in catalysis, specialty coatings, or as functional membranes, where the embedded hydroxypyridine units can act as specific binding sites.
Fabrication of Chemosensors and Recognition Elements
The inherent fluorescence of 2-hydroxypyridine (B17775) derivatives makes them excellent candidates for the development of chemosensors. nih.gov All forms of 2-hydroxypyridine derivatives are known to be fluorescent, a property that can be modulated by the presence of analytes. nih.gov The this compound molecule is particularly interesting due to the potential for Excited-State Intramolecular Proton Transfer (ESIPT) between the hydroxyl group and the pyridine nitrogen. researchgate.net
The ESIPT process can lead to a large Stokes shift and dual fluorescence, which are highly sensitive to the local environment. When the molecule interacts with a target analyte (e.g., metal ions or anions), this process can be enhanced or inhibited, leading to a detectable change in the fluorescence signal ("turn-on" or "turn-off" sensing). researchgate.netbohrium.com
The fabrication of chemosensors can involve:
Solution-Based Sensors: Using the compound directly in a solution to detect analytes through changes in fluorescence, color, or other spectroscopic properties. bohrium.com
Solid-State Sensors: Immobilizing the compound onto a solid support, such as glass, polymers, or nanoparticles, to create a reusable and portable sensor device. bohrium.com
The hydroxyphenyl group can further enhance selectivity and sensitivity, allowing the sensor to recognize specific ions or molecules through hydrogen bonding or coordination interactions. This makes the compound a versatile platform for designing selective chemosensors for environmental monitoring and biological imaging. mdpi.commdpi.com
Environmental Remediation Applications (e.g., Heavy Metal Adsorption)
The chelating ability of the 2-hydroxypyridine moiety, with its nitrogen and oxygen donor atoms, makes this compound and its structural analogs effective agents for the removal of heavy metal ions from contaminated water.
Adsorption Mechanisms and Capacity
The primary mechanism for heavy metal removal is adsorption, which involves the binding of metal ions to the surface of a material. mdpi.com For molecules like this compound, the dominant mechanisms are chemisorption and complexation, where strong coordinate bonds are formed between the metal ion and the nitrogen and oxygen atoms of the molecule. mdpi.comresearchgate.netncsu.edu Electrostatic attraction between positively charged metal ions and negatively charged functional groups on the adsorbent surface also plays a role. mdpi.comresearchgate.net
| Metal Ion | Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
|---|---|---|---|---|
| Ni(II) | Highly Oxidized Terpyridine-GO Hybrid | 462 | 6 | rsc.org |
| Zn(II) | Highly Oxidized Terpyridine-GO Hybrid | 421 | 6 | rsc.org |
| Co(II) | Highly Oxidized Terpyridine-GO Hybrid | 336 | 6 | rsc.org |
| Cu(II) | MWCNT-ttpy | 96.33% Removal | 5 | researchgate.net |
| Cu(II) | Ligand-Modified Mg-Fe LDH | 425 | - | nih.gov |
Note: The data in the table is for structurally related terpyridine (tpy) and other ligand-modified adsorbents, illustrating the potential of such chelating agents.
Surface Modification for Enhanced Removal Efficiency
To create practical and efficient adsorbents for environmental remediation, chelating agents like this compound can be immobilized onto high-surface-area materials. This process, known as surface modification, enhances the adsorbent's capacity and facilitates its separation from water after treatment. scirp.org
Common substrates for modification include:
Carbon Nanotubes (CNTs): A study demonstrated the functionalization of multiwalled carbon nanotubes (MWCNTs) with 4′-(4-hydroxyphenyl)-2,2′:6′,2′′-terpyridine to create a novel adsorbent for copper removal. researchgate.net
Graphene Oxide (GO): GO has been functionalized with terpyridine ligands to develop high-performance adsorbents for Ni(II), Zn(II), and Co(II). rsc.org
Silica and Clays: These inorganic materials can be modified by anchoring molecules with specific functional groups to their surfaces. scirp.orgresearchgate.net
The modification process typically involves creating covalent bonds between the substrate and the chelating ligand, resulting in a stable and reusable adsorbent. researchgate.net Chemically modifying adsorbents can enhance the chelating effect, which is crucial for effective metal adsorption. scirp.org These modified materials often exhibit significantly higher removal efficiency compared to their unmodified counterparts and can be regenerated for multiple cycles of use. nih.govmdpi.com
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Modifications on Biological Activities
The modification of substituents on the pyridine (B92270) or phenyl rings is a key strategy for modulating the biological activities of this class of compounds.
The specific placement of the hydroxyl (-OH) and phenyl groups on the pyridine core is critical to the molecule's biological function. The hydroxyl group at the C2 position is fundamental to the compound's ability to exist in tautomeric forms (2-hydroxypyridine and 2-pyridone), which significantly influences its interactions with biological targets. nih.govwayne.edu
The hydroxyl group on the phenyl ring, in the para position (C4), also plays a crucial role. Studies on analogous structures, such as N-(4-hydroxyphenyl)retinamide, have demonstrated that this hydroxyl group can be essential for cellular uptake and cytotoxicity in cancer cells. nih.gov Its position influences the electronic properties of the entire phenyl ring and its potential for hydrogen bonding, which is vital for receptor binding and biological activity. The relative orientation of the phenyl and pyridine rings further dictates the molecule's three-dimensional shape, affecting how it fits into the binding sites of proteins and enzymes.
The introduction of additional functional groups onto the 6-(4-Hydroxyphenyl)-2-hydroxypyridine scaffold can fine-tune its potency and selectivity. Structure-activity relationship analyses of various pyridine derivatives have shown that the nature and position of these substituents are determining factors. For example, the addition of methoxy (B1213986) groups to certain pyridine compounds has been shown to increase antiproliferative activity, resulting in lower IC₅₀ values. nih.gov
In a study of similar pyrimidine-based compounds, the introduction of a chlorine atom onto the 4-hydroxyphenyl ring, along with modifications to an amino group, resulted in a potent inhibitor of the STAT6 protein, a target for allergic conditions. nih.gov This highlights how halogenation can alter electronic distribution and steric properties to enhance binding affinity and inhibitory power. Conversely, strongly electron-withdrawing substituents, such as methoxycarbonyl groups, on the pyridine ring can impact the molecule's inherent tautomeric equilibrium, which in turn can modify its biological profile. rsc.org
| Substituent Type | Position | Potential Effect on Activity | Rationale/Example Principle |
|---|---|---|---|
| Electron-Donating (e.g., -OCH₃, -CH₃) | Phenyl or Pyridine Ring | May increase potency by enhancing binding interactions. | Increased electron density can strengthen interactions with biological targets (e.g., increased antiproliferative activity in some pyridine series). nih.gov |
| Electron-Withdrawing (e.g., -Cl, -CF₃) | Phenyl Ring | Can enhance potency and selectivity by altering electronic properties for improved target binding. | Halogenation of a hydroxyphenyl ring in a similar scaffold led to potent STAT6 inhibition. nih.gov |
| Bulky Groups (e.g., Benzyl) | Pyridine Ring (e.g., at Nitrogen) | May increase or decrease activity depending on the target's binding pocket size and shape. | Steric hindrance can either promote a specific conformation for better binding or prevent entry into the active site. |
| Hydrogen Bond Donors/Acceptors (e.g., -NH₂, -COOH) | Phenyl or Pyridine Ring | Can introduce new specific interactions with target residues, enhancing affinity. | The ability to form additional hydrogen bonds is a key principle in rational drug design to improve binding affinity. |
Correlation of Molecular Structure with Tautomeric Preference and Equilibria
A defining characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. nih.gov This involves the intramolecular transfer of a proton between the oxygen and nitrogen atoms. nih.gov For the title compound, this equilibrium is between the this compound (enol form) and the 6-(4-Hydroxyphenyl)-2(1H)-pyridone (keto form).
The balance of this equilibrium is not static and is highly dependent on the molecular environment and structure. wuxibiology.com In the gas phase or in nonpolar solvents like cyclohexane, the two forms can coexist in comparable amounts, with a slight preference for the enol (hydroxypyridine) form in some cases. nih.govwuxibiology.com However, in polar solvents such as water, the equilibrium dramatically shifts to favor the more polar 2-pyridone tautomer. nih.gov This shift is attributed to the pyridone's larger dipole moment, which is better stabilized by polar solvent molecules. wuxibiology.com The presence of substituents can also influence this balance; electron-withdrawing groups can affect the relative stability of the two forms. rsc.org This tautomeric behavior is crucial as the two forms have different shapes, electronic properties, and hydrogen bonding capabilities, meaning the predominant tautomer in a specific biological environment will determine its activity.
| Factor | Effect on Equilibrium | Predominant Tautomer |
|---|---|---|
| Gas Phase | Equilibrium favors the less polar form. | 2-Hydroxypyridine (Enol) nih.gov |
| Nonpolar Solvent (e.g., Cyclohexane) | Both tautomers can coexist in significant amounts. | Comparable amounts of both forms nih.govwuxibiology.com |
| Polar Solvent (e.g., Water) | Equilibrium strongly favors the more polar form. | 2-Pyridone (Keto) nih.gov |
| Solid State | Crystal packing forces typically favor one form. | 2-Pyridone (Keto) nih.gov |
| Electron-Withdrawing Substituents | Can alter the electronic character and relative stability of the tautomers. | Variable, depends on substituent and position rsc.org |
Relationship between Molecular Structure and Spectroscopic Signatures
The distinct molecular structures of the 2-hydroxypyridine and 2-pyridone tautomers give rise to unique spectroscopic fingerprints, which can be used to identify and quantify them. In UV-Vis absorption spectroscopy, the tautomeric forms exhibit characteristic peaks. researchgate.net For instance, studies on 3-hydroxypyridine (B118123) have shown that the enol form has an absorption peak around 278 nm, while the zwitterionic keto form shows distinct peaks at different wavelengths (e.g., 247 nm and 315 nm in water). researchgate.net A similar distinction would be expected for the tautomers of this compound, allowing the study of its tautomeric equilibrium under various conditions.
Vibrational spectroscopy, including FT-IR and FT-Raman, also provides clear distinctions. The 2-hydroxypyridine form would show a characteristic O-H stretching vibration, while the 2-pyridone form would be defined by a prominent C=O (carbonyl) stretching frequency. mjcce.org.mk Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, as the chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the aromatic hydroxypyridine form and the non-aromatic pyridone form.
Rational Design Principles for Optimized Chemical and Biological Functions
The this compound scaffold is a versatile template for rational drug design. nih.govrsc.org Its inherent properties, such as metal chelation capacity and the potential for diverse biological interactions, make it an attractive starting point for developing optimized therapeutic agents. nih.govrsc.org
Rational design principles for this compound would involve several key strategies:
Scaffold Modification : The core structure can be easily functionalized at multiple positions. nih.gov Substituents can be added to the phenyl ring to enhance binding to a specific biological target, improve selectivity, or modulate pharmacokinetic properties.
Tautomeric Control : By adding specific substituents, particularly those with strong electronic effects, the tautomeric equilibrium can be shifted. rsc.org This allows for the stabilization of the desired tautomer (either hydroxypyridine or pyridone) that exhibits greater activity for a given target.
Bioisosteric Replacement : Parts of the molecule can be replaced with bioisosteres to improve properties. For example, the phenyl ring could be replaced with another aromatic or heteroaromatic ring to explore new binding interactions or alter metabolic stability.
Target-Focused Design : Based on the structure of a target enzyme or receptor, the molecule can be modified to maximize complementary interactions. For instance, if the target is a metalloenzyme, the hydroxypyridone's metal-chelating properties can be optimized by adjusting the position and nature of substituents to enhance coordination with the metal ion in the active site. nih.gov
By applying these principles, derivatives of this compound can be systematically designed to achieve optimized potency, selectivity, and drug-like properties for a wide range of therapeutic applications.
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally friendly methods for synthesizing 6-(4-Hydroxyphenyl)-2-hydroxypyridine is a critical first step. Current synthetic strategies for similar compounds often rely on multi-step processes that may involve harsh reaction conditions or the use of hazardous reagents. Future research should focus on creating novel synthetic routes that are both sustainable and economically viable. This could involve the use of green chemistry principles, such as catalysis with earth-abundant metals, to minimize waste and energy consumption. The exploration of one-pot synthesis procedures, where multiple reaction steps are performed in a single vessel, could also significantly improve efficiency.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Cross-Coupling | High efficiency, selectivity | Development of novel, reusable catalysts |
| C-H Activation | Atom economy, reduced pre-functionalization | regioselective functionalization of pyridine (B92270) and phenol rings |
| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction parameters in continuous flow reactors |
| Biocatalysis | High selectivity, mild reaction conditions | Identification and engineering of enzymes for hydroxypyridine synthesis |
Advanced In Vitro Screening Platforms and Mechanistic Studies
A thorough understanding of the biological activity of this compound is essential for its potential application in medicine and biotechnology. High-throughput screening (HTS) platforms can be employed to rapidly assess its effects on a wide range of biological targets, such as enzymes and receptors. Should initial screenings reveal promising activity, more detailed mechanistic studies will be required to elucidate the precise molecular interactions responsible for the observed effects. Techniques like X-ray crystallography and computational modeling can provide insights into how the compound binds to its biological targets.
Integration into Multi-Omics Approaches for Deeper Biological Understanding
To gain a comprehensive view of the biological impact of this compound, its integration into multi-omics studies is crucial. This involves the simultaneous analysis of various biological molecules, including genes (genomics), RNA (transcriptomics), proteins (proteomics), and metabolites (metabolomics). By observing the changes across these different "omes" in response to the compound, researchers can construct a detailed picture of its mechanism of action and identify potential off-target effects. This holistic approach is invaluable for predicting both the therapeutic potential and possible toxicity of new compounds. nih.govresearchgate.netnih.goved.ac.uk
Rational Design of Derivatized Analogs for Targeted Applications
Based on the information gathered from screening and mechanistic studies, the rational design of derivatized analogs of this compound can be undertaken to enhance its properties for specific applications. By systematically modifying the chemical structure of the parent compound, it may be possible to improve its potency, selectivity, and pharmacokinetic properties. For instance, the addition of specific functional groups could increase its ability to cross cell membranes or enhance its binding affinity to a particular biological target. This structure-activity relationship (SAR) analysis is a cornerstone of modern drug discovery and materials science.
Q & A
Basic: What are the recommended synthesis protocols for 6-(4-Hydroxyphenyl)-2-hydroxypyridine to ensure high yield and purity?
Methodological Answer:
- Multi-step synthesis : Begin with a Suzuki-Miyaura coupling to attach the hydroxyphenyl group to the pyridine core, using palladium catalysts (e.g., Pd(PPh₃)₄) and a boronic acid derivative under inert conditions .
- Hydroxylation : Introduce the hydroxyl group at the 2-position via regioselective electrophilic substitution or directed ortho-metalation, followed by oxidation .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (>95%) and confirm structure via NMR and mass spectrometry .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl protons as broad singlets) .
- FT-IR : Identify hydroxyl (-OH) stretches (~3200–3500 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 231.0663 for C₁₁H₉NO₂) .
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of hydroxyl groups and hydrogen-bonding networks .
Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation. Label with GHS hazard codes (e.g., H315 for skin irritation) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers address contradictions in reported biological activities of derivatives?
Methodological Answer:
- Comparative Studies : Standardize assays (e.g., enzyme inhibition IC₅₀ measurements) across labs to minimize variability .
- Purity Validation : Use LC-MS to confirm compound integrity; impurities like unreacted intermediates may skew results .
- Structural Analog Analysis : Compare activities of derivatives with controlled substitutions (e.g., halogen vs. methyl groups) to identify pharmacophores .
Advanced: What strategies optimize pyridine ring substitutions to enhance solubility or target binding?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) at the 4-position increase ring electron deficiency, improving interactions with hydrophobic enzyme pockets .
- Hydrogen-Bonding Modifications : Introduce polar substituents (e.g., -COOH) at the 6-position to enhance aqueous solubility and receptor binding .
- Computational Modeling : Use DFT calculations to predict substituent effects on electrostatic potential and logP values .
Advanced: How do hydroxyl group positions influence interactions with biological targets like PPAR receptors?
Methodological Answer:
- Hydrogen-Bond Donor Capacity : The 2-hydroxyl group may form hydrogen bonds with PPARγ’s Ser289 residue, critical for agonism .
- Steric Effects : Bulky substituents at the 4-hydroxyphenyl moiety could hinder binding to the receptor’s ligand-binding domain .
- Validation : Use site-directed mutagenesis to confirm key binding residues and surface plasmon resonance (SPR) to measure binding kinetics .
Advanced: How can mechanistic studies resolve conflicting data on catalytic applications of this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
- In Situ Spectroscopy : Monitor intermediates via Raman or UV-Vis during catalysis to detect transient species .
- Computational Mechanistic Pathways : Use DFT to model plausible reaction pathways and compare with experimental yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
